4-ethoxy-3-fluoro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). For example, zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, which is crucial for effective PDT. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another significant area of research involves the synthesis and biochemical evaluation of benzenesulfonamides as high-affinity inhibitors for various enzymes. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the pathophysiology of neurological disorders. Such inhibitors have shown efficacy in blocking the enzyme activity both in vitro and in vivo, providing insights into therapeutic interventions for neuronal injury (Röver et al., 1997).
Development of Novel Therapeutic Agents
Research into benzenesulfonamide derivatives has also led to the discovery of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. For example, derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been prepared as potential antiproliferative agents, showing significant activity against a variety of tumor cell lines. These findings highlight the potential of benzenesulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,18,20-21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBIFTRGNOUTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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